molecular formula C18H21NO2 B5999998 1-[2-(Naphthalen-1-ylmethyl)morpholin-4-yl]propan-1-one

1-[2-(Naphthalen-1-ylmethyl)morpholin-4-yl]propan-1-one

Cat. No.: B5999998
M. Wt: 283.4 g/mol
InChI Key: OENAKUKVAWWUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Naphthalen-1-ylmethyl)morpholin-4-yl]propan-1-one is a chemical compound that features a naphthalene group attached to a morpholine ring via a propanone linkage

Properties

IUPAC Name

1-[2-(naphthalen-1-ylmethyl)morpholin-4-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-18(20)19-10-11-21-16(13-19)12-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,16H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENAKUKVAWWUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCOC(C1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Naphthalen-1-ylmethyl)morpholin-4-yl]propan-1-one typically involves the reaction of naphthalene derivatives with morpholine under specific conditions. One common method involves the alkylation of morpholine with a naphthalene derivative in the presence of a base. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Naphthalen-1-ylmethyl)morpholin-4-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Naphthalen-1-ylmethyl)morpholin-4-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Naphthalen-1-ylmethyl)morpholin-4-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Naphthalen-1-ylmethyl)morpholin-4-yl]propan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring and a morpholine moiety makes it a versatile compound for various applications .

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